![molecular formula C14H10BrFO B1318982 4'-Bromo-2-(3-fluorophenyl)acetophenone CAS No. 252562-55-3](/img/structure/B1318982.png)
4'-Bromo-2-(3-fluorophenyl)acetophenone
Overview
Description
4’-Bromo-2-(3-fluorophenyl)acetophenone , also known by other names such as p-Fluorophenacyl bromide and ω-Bromo-4-fluoroacetophenone , is a chemical compound with the molecular formula C8H6BrFO . Its molecular weight is approximately 217.04 g/mol . The structure of this compound is shown below:
Chemical Reactions Analysis
- Heck and Suzuki Coupling Reactions : It serves as an organic building block in these cross-coupling reactions, leading to the formation of more complex molecules .
- Oxidation of Thiols : Under aerobic conditions, it catalytically oxidizes thiol-containing compounds, such as cysteine, using atmospheric oxygen as the final oxidant .
Physical and Chemical Properties
Scientific Research Applications
Experimental Teaching
The α-bromination reaction of carbonyl compounds, including 4’-Bromo-2-(3-fluorophenyl)acetophenone, is a significant topic in the field of organic chemistry . This reaction has been used in experimental teaching to engage junior undergraduates . The experiment involves exploring the effects of reaction time, reaction temperature, and dosage of the brominating agent . This innovative experiment exhibits significant advantages in terms of safety, high yield, cost-effectiveness, and repeatability .
Organic Synthesis
α-Brominated products derived from bromoacetophenone are significant intermediates in organic synthesis . They find extensive applications in the production of pharmaceuticals, pesticides, and other chemicals .
Catalyst-free α-bromination
A convenient and catalyst-free method for the α-bromination of acetophenones using NaBr and CHCl3 in biphasic electrolysis with H2SO4 as a supporting electrolyte at room temperature has been introduced . This approach results in an excellent yield of α-bromo acetophenones with high selectivity .
Analysis of Organic Acids
2-Bromoacetophenone has been used in the analysis of organic acids involving the formation of phenacyl derivatives .
Synthesis of Biologically Active Substances
The brominated ketones are versatile precursors for the synthesis of a wide range of biologically active substances .
Intermediates for Various Organic Conversions
The brominated ketones are intermediates for various organic conversions .
Inhibition of Protein Tyrosine Phosphatases
In particular, phenacyl bromide derivatives act as a protective group for acids and phenols during peptide synthesis and actively contribute to the inhibition of protein tyrosine phosphatases such as SHP-1 and PTP1B .
Biphasic Bromination
In order to increase yield of the product, the biphasic bromination of acetophenone was studied at various charges ranging from 2 to 6F in a beaker-type cell .
Safety and Hazards
properties
IUPAC Name |
1-(4-bromophenyl)-2-(3-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO/c15-12-6-4-11(5-7-12)14(17)9-10-2-1-3-13(16)8-10/h1-8H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRCJHEXCZGDBDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CC(=O)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70591612 | |
Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
252562-55-3 | |
Record name | 1-(4-Bromophenyl)-2-(3-fluorophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70591612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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